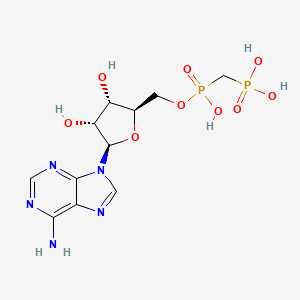
磷酰甲基膦酸腺苷酯
描述
MethADP is a chemical compound with the formula C11H17N5O9P2. It is a non-polymer and has a formal charge of 0. This compound is known for its role as an analog of adenosine triphosphate (ATP), where it mimics the structure and function of ATP in various biochemical processes .
科学研究应用
MethADP has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular energy transfer and signal transduction.
Medicine: It is investigated for its potential as a therapeutic agent in diseases related to ATP dysfunction.
Industry: The compound is used in the production of specialized chemicals and materials.
生化分析
Biochemical Properties
Phosphomethylphosphonic acid adenosyl ester plays a crucial role in biochemical reactions by acting as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. This inhibition affects ATP-dependent reactions of oxidative phosphorylation . The compound interacts with several enzymes and proteins, including glycogen synthase kinase-3 beta, thymidylate kinase, and hexokinase-1 . These interactions are primarily inhibitory, affecting the normal function of these enzymes and altering cellular energy metabolism.
Cellular Effects
Phosphomethylphosphonic acid adenosyl ester has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of mitochondrial ATPase disrupts the normal production of ATP, leading to altered energy homeostasis within the cell . This disruption can affect cell signaling pathways that rely on ATP as a substrate, ultimately influencing gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of phosphomethylphosphonic acid adenosyl ester involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes such as mitochondrial ATPase, preventing the normal substrate (ATP) from binding and undergoing hydrolysis . This inhibition leads to a decrease in ATP production, which in turn affects various ATP-dependent cellular processes. Additionally, the compound may influence gene expression by altering the availability of ATP, a critical molecule in transcription and other gene regulatory mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphomethylphosphonic acid adenosyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained inhibition of ATPase activity, which may have cumulative effects on cellular energy metabolism and function.
Dosage Effects in Animal Models
The effects of phosphomethylphosphonic acid adenosyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit mild inhibitory effects on ATPase activity, while higher doses can lead to significant inhibition and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. At high doses, the compound may cause adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
Phosphomethylphosphonic acid adenosyl ester is involved in several metabolic pathways, primarily those related to ATP synthesis and utilization. The compound interacts with enzymes such as hexokinase-1 and glycogen synthase kinase-3 beta, affecting their normal function and altering metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
Within cells and tissues, phosphomethylphosphonic acid adenosyl ester is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function, potentially enhancing its inhibitory effects on ATPase activity.
Subcellular Localization
Phosphomethylphosphonic acid adenosyl ester is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound may be directed to mitochondria, where it inhibits mitochondrial ATPase activity . Targeting signals and post-translational modifications may play a role in directing the compound to these specific compartments, ensuring its effective interaction with target enzymes and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphomethylphosphonic acid adenosyl ester involves the reaction of adenosine with phosphomethylphosphonic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The process involves the formation of a phosphoester bond between the adenosine and the phosphomethylphosphonic acid .
Industrial Production Methods
Industrial production of phosphomethylphosphonic acid adenosyl ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反应分析
Types of Reactions
MethADP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have different applications in biochemical and industrial processes .
作用机制
MethADP exerts its effects by mimicking ATP. It acts as a competitive inhibitor of soluble and membrane-bound mitochondrial ATPase, thereby inhibiting ATP-dependent reactions of oxidative phosphorylation. This inhibition affects various cellular processes, including energy production and signal transduction .
相似化合物的比较
Similar Compounds
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with a similar structure but different functional groups.
Phosphomethylphosphonic acid guanosyl ester: Another ATP analog with guanosine instead of adenosine.
Uniqueness
MethADP is unique due to its specific structure that allows it to effectively mimic ATP. This makes it a valuable tool in biochemical research and potential therapeutic applications .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-14-7 | |
| Record name | α,β-Methylene-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine 5'-methylenediphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
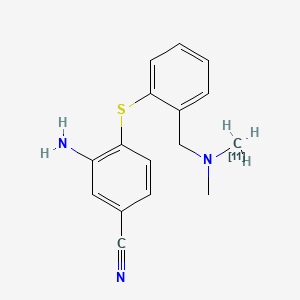
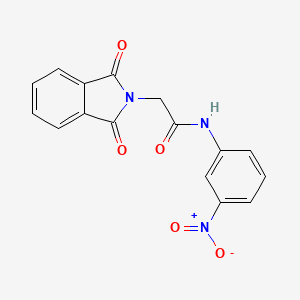
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
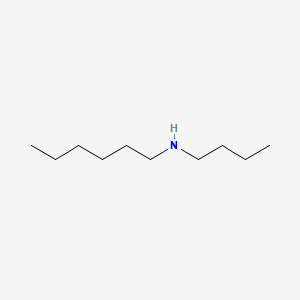
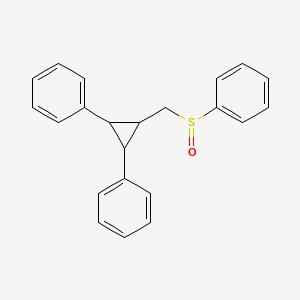

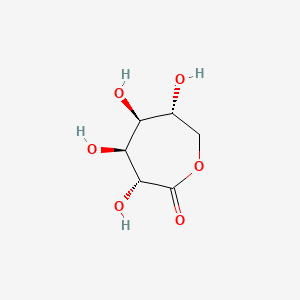
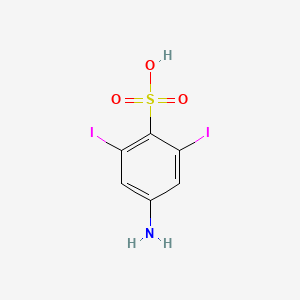
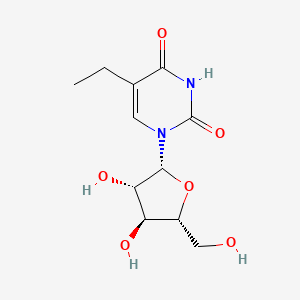


![6-Chloro-3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-isopropylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1212106.png)
